molecular formula C17H33N3O3S B6773751 N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide

N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide

Cat. No.: B6773751
M. Wt: 359.5 g/mol
InChI Key: QWKPWYZQIWMUKB-UHFFFAOYSA-N
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Description

N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-18-8-6-16(7-9-18)20-11-4-15(5-12-20)3-10-19(2)24(21,22)17-13-23-14-17/h15-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKPWYZQIWMUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CCN(C)S(=O)(=O)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Moiety: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.

    Introduction of the Oxetane Ring: The oxetane ring is introduced via cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines under controlled conditions.

    Final Assembly: The final step involves coupling the piperidine and oxetane moieties with the sulfonamide group under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.

    Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the oxetane ring, sulfonamide group, and piperidine moiety in this compound distinguishes it from other compounds, providing it with unique chemical and biological properties.
  • Its potential applications in diverse fields such as chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

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